molecular formula C19H20ClNO4 B11591107 methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11591107
M. Wt: 361.8 g/mol
InChI Key: ANTTUCZKNUXJJO-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate . This nomenclature reflects its chromene backbone fused with a substituted cyclohexanone ring, a 4-chlorophenyl group at position 4, and a methyl ester at position 3. The compound’s registry number (303966-94-1) and ChemSpider ID (3077380) further aid in its unambiguous identification.

Molecular Formula and Weight

The molecular formula C₁₉H₂₀ClNO₄ corresponds to a monoisotopic mass of 361.108086 Da and an average mass of 361.822 g/mol. The density is estimated at 1.3±0.1 g/cm³, with a boiling point of 572.1±45.0°C and a melting point of 184°C.

Property Value
Molecular formula C₁₉H₂₀ClNO₄
Average mass 361.822 g/mol
Density 1.3±0.1 g/cm³
Melting point 184°C
Boiling point 572.1±45.0°C
Stereochemical Configuration and Tautomerism

The compound contains one potential stereocenter at position 4 of the chromene ring, but crystallographic data indicate no defined stereochemistry in its synthesized form. Tautomerism is unlikely due to the saturated cyclohexanone ring, which restricts π-electron delocalization. However, the amino group at position 2 may participate in keto-enol tautomerism under specific conditions, a behavior observed in analogous chromene derivatives.

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

X-ray crystallography reveals that the compound crystallizes in a monoclinic system with space group P2₁/c (No. 14), as seen in related chromene carboxylates. Unit cell parameters include a = 12.246(2) Å, b = 10.541(2) Å, c = 8.912(2) Å, and β = 96.205(4)°, yielding a unit cell volume of 1143.7 ų. The chromene backbone adopts a distorted half-chair conformation, while the 4-chlorophenyl group lies nearly perpendicular to the heterocyclic plane, minimizing steric hindrance.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C19H20ClNO4/c1-19(2)8-12(22)15-13(9-19)25-17(21)16(18(23)24-3)14(15)10-4-6-11(20)7-5-10/h4-7,14H,8-9,21H2,1-3H3

InChI Key

ANTTUCZKNUXJJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and methanol. The reaction is carried out under reflux conditions, leading to the formation of the desired chromene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Formula

  • Molecular Formula : C19H20ClNO4
  • Molecular Weight : 361.82 g/mol
  • CAS Number : 312271-49-1

Key Features

The compound features:

  • A chromene backbone, which is known for its biological activity.
  • An amino group that can participate in hydrogen bonding.
  • A chlorophenyl group that enhances hydrophobic interactions.

Medicinal Chemistry

Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is being studied for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Materials Science

The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic electronics and photonic devices.

Data Table: Material Properties

PropertyValue
Band Gap2.1 eV
Thermal StabilityUp to 300°C
SolubilitySoluble in DMSO

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibition and protein binding mechanisms. These studies provide insights into its therapeutic uses and potential side effects.

Industrial Applications

The derivatives of this compound are being researched for their potential use in the synthesis of dyes , pigments , and other industrial chemicals. The versatility of the chromene structure allows for modifications that can lead to new industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Physical Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Key IR Features (cm⁻¹) Reference
Compound 8 (target) 4-Cl 173–175 78 3408 (NH₂), 1696/1713 (C=O)
Methyl ester analog (8e ) 3-(4-Cl-benzyloxy) 159–161 N/A 3416 (NH₂), 1691 (C=O)
Methyl ester analog (8f ) 4-Br-benzyloxy 158–161 N/A 3434 (NH₂), 1688 (C=O)
Ethyl ester analog 3,5-Difluoro N/A N/A N/A
Carbonitrile analog (4j ) 4-Cl 209–211 92 N/A
Carbonitrile analog 4-F 188–189 95 MS: m/z 311 (M⁻¹)

Key Observations :

  • Electron-withdrawing groups (Cl, Br) generally increase melting points compared to derivatives with electron-donating groups (e.g., methoxy in ). However, 8e and 8f (with benzyloxy substituents) exhibit lower mps than Compound 8 , likely due to steric hindrance disrupting crystal packing .
  • The carbonitrile analog (4j) has a significantly higher mp (209–211°C) than Compound 8 , attributed to stronger intermolecular hydrogen bonding via the nitrile group .

Functional Group Modifications

Table 2: Ester vs. Nitrile Functional Groups

Compound R Group Melting Point (°C) Hydrogen Bonding Features Biological Relevance
Compound 8 COOCH₃ 173–175 NH₂ and C=O interactions Potential intermediate
4j (carbonitrile) CN 209–211 N–H⋯N and N–H⋯O bonds form 2D sheets Tyrosinase inhibition
Ethyl ester analog COOCH₂CH₃ N/A Layered structure via C–H⋯π interactions Antidepressant activity

Key Observations :

  • Replacing the methyl ester with a nitrile enhances hydrogen-bonding capacity, leading to higher thermal stability .
  • Ethyl esters (e.g., ) exhibit varied pharmacological activities, suggesting the ester group’s role in modulating bioactivity .

Key Observations :

  • N-Methylmorpholine and DMAP are common catalysts for chromene syntheses. DMAP-based reactions proceed faster (5 h vs. 24 h) .
  • ¹H NMR data for 4j confirms the presence of aromatic protons and a single methine proton (δ 4.68), consistent with the chromene structure .

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of the compound is C19H20ClN2O3C_{19}H_{20}ClN_{2}O_{3} with a molecular weight of approximately 361.83 g/mol. The structure features a chromene ring system with various substituents that may influence its biological activity.

Antitumor Activity

Research has indicated that compounds within the chromene class exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that it possesses broad-spectrum antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This activity is likely attributed to the presence of the chlorophenyl group and the overall molecular structure which may facilitate interaction with microbial targets.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, potentially through mitochondrial pathways.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

Study 1: Anticancer Activity

A study focusing on derivatives of chromene reported that this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). This suggests substantial potential for further development as an anticancer therapeutic.

Study 2: Antimicrobial Efficacy

In another investigation assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition with MIC values ranging from 10 to 50 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntitumorA549 (Lung Cancer)<10 µM
AntitumorMCF-7 (Breast Cancer)<15 µM
AntimicrobialE. coli20 µg/mL
AntimicrobialS. aureus25 µg/mL

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving cyclohexanedione derivatives, aldehydes (e.g., 4-chlorobenzaldehyde), and methyl cyanoacetate. Catalytic systems like piperidine or L-proline in ethanol under reflux (60–80°C, 4–6 hours) are effective for cyclocondensation. Purity optimization involves recrystallization from methanol/ethanol mixtures (yield: 65–80%) .

Q. How can the structure of this chromene derivative be unequivocally confirmed?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis confirms the bicyclic tetrahydro-4H-chromene scaffold, with mean C–C bond lengths of 1.52–1.54 Å and R-factors < 0.06 .
  • Spectroscopy : FT-IR identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3350 cm⁻¹). LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1) .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer : Preliminary bioactivity studies focus on antimicrobial (e.g., agar diffusion assays against E. coli and S. aureus) and antioxidant (DPPH radical scavenging) properties. The 4-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield variations often arise from incomplete cyclization or solvent polarity effects. Kinetic monitoring via TLC or HPLC at 30-minute intervals identifies intermediate stagnation. Adjusting catalyst loading (e.g., 10 mol% L-proline) or switching to aprotic solvents (e.g., DMF) improves consistency. Post-reaction quenching with ice-water enhances precipitate recovery .

Q. What computational approaches predict the pharmacokinetic and pharmacodynamic profiles of this compound?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or β-amyloid). The 4-chlorophenyl group shows strong hydrophobic binding in silico .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP ~2.8) and CYP450 inhibition risks .

Q. Are polymorphic forms of this compound documented, and how do they affect physicochemical properties?

  • Methodological Answer : X-ray data reveals a monoclinic P2₁/c crystal system with Z = 4. Polymorph screening via solvent evaporation (e.g., acetonitrile vs. toluene) identifies variations in melting points (ΔT = 5–10°C) and solubility. Stability under humidity (40–80% RH) is assessed using dynamic vapor sorption (DVS) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Steric effects : The 7,7-dimethyl group restricts ring puckering, confirmed by X-ray torsion angles (5.2–8.7° deviation from planarity) .
  • Electronic effects : Electron-withdrawing 4-Cl on the phenyl ring increases electrophilicity at C4, verified by Hammett σₚ values (~0.23) and DFT calculations (NBO charges: C4 = +0.32 e) .

Data Contradiction Analysis

Q. How should conflicting data on antioxidant vs. pro-oxidant effects be interpreted?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH at 100 μM vs. 500 μM). Dose-response curves (0–1 mM) and ROS detection (e.g., fluorometric H2DCFDA) clarify dual roles. The compound may act as an antioxidant at low concentrations (IC₅₀ = 35 μM) but induce oxidative stress at higher doses (>200 μM) .

Experimental Design Considerations

Q. What controls and validation steps are critical in bioactivity assays?

  • Methodological Answer :

  • Positive controls : Ascorbic acid (antioxidant), ciprofloxacin (antimicrobial).
  • Validation : Triplicate runs with blinded samples to minimize bias. LC-MS purity checks (>95%) ensure activity correlates with the target compound, not impurities .

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